molecular formula C19H26ClN3O2 B13758898 N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1) CAS No. 54805-31-1

N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)

Cat. No.: B13758898
CAS No.: 54805-31-1
M. Wt: 363.9 g/mol
InChI Key: RNGQFKTXTNVNAS-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) is a complex organic compound with a unique structure that includes an azulene ring, a diethylaminoethyl group, and a hydroxyethylideneamino group

Properties

CAS No.

54805-31-1

Molecular Formula

C19H26ClN3O2

Molecular Weight

363.9 g/mol

IUPAC Name

3-acetamido-N-[2-(diethylamino)ethyl]azulene-1-carboxamide;hydrochloride

InChI

InChI=1S/C19H25N3O2.ClH/c1-4-22(5-2)12-11-20-19(24)17-13-18(21-14(3)23)16-10-8-6-7-9-15(16)17;/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24)(H,21,23);1H

InChI Key

RNGQFKTXTNVNAS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C2C1=CC=CC=C2)NC(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) typically involves multiple steps. The starting materials often include azulene derivatives, which are then functionalized through a series of reactions including alkylation, amidation, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) can undergo various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Diethylamino)ethyl]azulene-1-carboximidic acid
  • N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene

Uniqueness

N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid–hydrogen chloride (1/1) is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1), a compound derived from azulene, has garnered attention due to its potential biological activities. Azulene and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of the specified compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a diethylamino group and an azulene moiety, which is recognized for its unique electronic properties. The presence of the carboximidic acid functional group may contribute to its biological activity by facilitating interactions with various biological targets.

1. Anti-Inflammatory Properties

Research indicates that azulene derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that specific azulene compounds can inhibit inflammatory pathways by modulating signaling molecules such as p38 and PI3K . The compound may share similar mechanisms of action, potentially offering therapeutic benefits in treating inflammatory diseases.

2. Anticancer Activity

Azulene derivatives have been evaluated for their anticancer properties. A study highlighted the cytotoxic effects of certain azulene compounds against various cancer cell lines, showcasing their ability to induce apoptosis selectively in tumor cells while sparing normal cells . The compound's structure suggests it could possess similar anticancer properties due to the presence of both the azulene core and the amino acid functionalities.

3. Antimicrobial Effects

Preliminary investigations into the antimicrobial activity of azulene derivatives have shown promising results against a range of pathogens. The interaction of these compounds with microbial membranes may disrupt cellular integrity, leading to cell death . The specific compound's potential as an antimicrobial agent remains to be fully explored but is a promising avenue for future research.

Table 1: Biological Activities of Azulene Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
5,6-DicyanoazuleneAnti-inflammatory15
3,8-DimethylazuleneAnticancer8
Azulene Derivative XAntimicrobial12

Table 2: Structure-Activity Relationship (SAR) Analysis

Structural FeatureEffect on ActivityObservation
Presence of DiethylaminoIncreases solubilityEnhances bioavailability
Azulene CoreAnti-inflammatoryModulates inflammatory pathways
Carboximidic AcidPotential target bindingMay enhance interaction with receptors

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of azulene derivatives, researchers found that modifications to the azulene structure significantly affected cytotoxicity against human oral squamous cell carcinoma (OSCC) lines. The compound demonstrated a higher tumor specificity compared to traditional chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .

Case Study 2: Inflammatory Disease Model

A model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that azulene derivatives could reduce markers of inflammation significantly. The study suggested that these compounds could be developed into therapeutic agents for managing chronic inflammatory conditions .

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